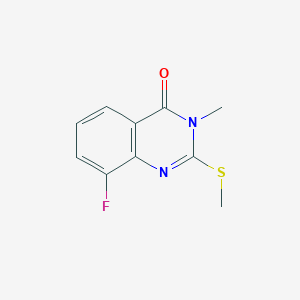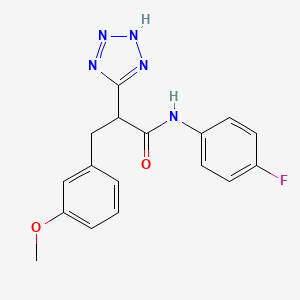
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as FMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMP belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation. Furthermore, N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to modulate the activity of ion channels, including voltage-gated sodium and potassium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Additionally, N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to reduce the activity of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory research. N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for further investigation. However, there are also limitations associated with N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. For example, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One area of interest is the development of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide derivatives with improved pharmacological properties. For example, modifying the structure of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide to improve its solubility or bioavailability may enhance its therapeutic potential. Another area of interest is the investigation of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in models of neurodegenerative diseases, such as Alzheimer's disease or Parkinson's disease. N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have antioxidant activity, which may make it a promising candidate for the treatment of these disorders. Finally, further research is needed to determine the safety and efficacy of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide in humans, which will be critical for its potential clinical applications.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves the reaction of 4-fluoroacetophenone with 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride to form the intermediate 4-fluoro-3-methoxychalcone. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been investigated for its anticonvulsant properties, with promising results in animal models of epilepsy. Additionally, N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have antioxidant activity, suggesting that it may have potential applications in the treatment of oxidative stress-related disorders.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-14-4-2-3-11(9-14)10-15(16-20-22-23-21-16)17(24)19-13-7-5-12(18)6-8-13/h2-9,15H,10H2,1H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLIKULBOMFUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3a-Methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl)prop-2-en-1-one](/img/structure/B2907545.png)
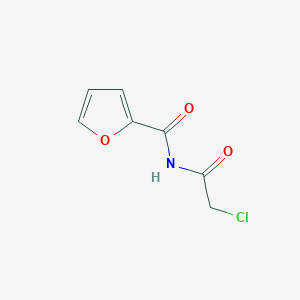

![Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2907548.png)
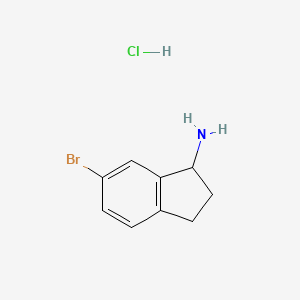
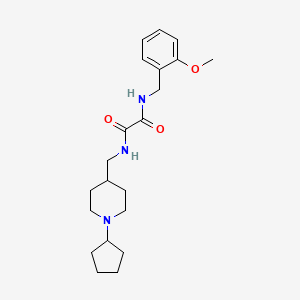
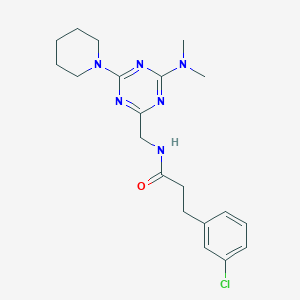
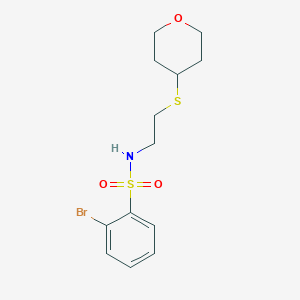

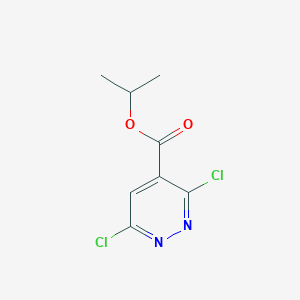
![1-benzyl-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2907562.png)
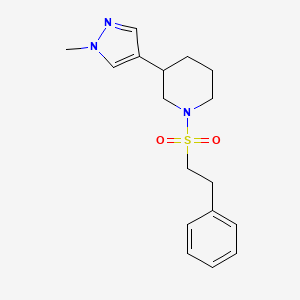
![4-[(3,4-Dimethoxyphenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2907564.png)
